N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine
Description
The compound N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is a pyrazole-based amine featuring two substituted pyrazole rings connected via a methylene bridge. Pyrazole derivatives are widely studied in medicinal chemistry for their diverse biological activities, including antimicrobial, anticancer, and kinase inhibitory properties .
Key structural features:
- Pyrazole rings: Both rings are substituted with ethyl and methyl groups, influencing steric and electronic properties.
- Methylene linker: Facilitates conformational flexibility and interactions with biological targets.
- Amine group: Enhances solubility and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C11H17N5 |
|---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-8-10(9(2)13-16)7-12-11-5-6-15(3)14-11/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChI Key |
HLEUPKMFYJRSOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNC2=NN(C=C2)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of Pyrazole Precursors
The synthesis begins with the preparation of substituted pyrazole intermediates. For the 1-ethyl-3-methylpyrazole moiety, ethylation of 3-methylpyrazole using ethyl halides in the presence of a base (e.g., K2CO3) is typical. Similarly, 1-methylpyrazole-3-amine is synthesized via methylation of pyrazole-3-amine with methyl iodide.
-
3-Methylpyrazole (10 mmol) is dissolved in dry DMF under nitrogen.
-
Ethyl bromide (12 mmol) and K2CO3 (15 mmol) are added, and the mixture is stirred at 80°C for 12 hours.
-
The product, 1-ethyl-3-methylpyrazole , is extracted with ethyl acetate (yield: 78%).
Reductive Amination for Amine Bridge Formation
The methylene amine bridge is introduced via reductive amination between 1-ethyl-3-methylpyrazole-4-carbaldehyde and 1-methylpyrazole-3-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates selective imine reduction.
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Reducing Agent | NaBH3CN (1.2 equiv) |
| Temperature | 25°C |
| Reaction Time | 24 hours |
| Yield | 65% |
Nucleophilic Substitution
A halogenated pyrazole (e.g., 4-chloromethyl-1-ethyl-3-methylpyrazole) reacts with 1-methylpyrazole-3-amine in the presence of a base (e.g., Et3N).
-
4-Chloromethyl-1-ethyl-3-methylpyrazole (5 mmol) and 1-methylpyrazole-3-amine (5.5 mmol) are combined in THF.
-
Et3N (6 mmol) is added, and the mixture is refluxed for 8 hours.
-
The product is isolated via column chromatography (SiO2, hexane/EtOAc 3:1; yield: 58%).
Mannich Reaction
Condensation of 1-ethyl-3-methylpyrazole with formaldehyde and 1-methylpyrazole-3-amine under acidic conditions forms the methylene bridge.
Purification and Characterization
The crude product often contains unreacted amines and oligomeric byproducts. Gradient column chromatography (hexane → EtOAc) or recrystallization from ethanol/water mixtures improves purity.
-
1H NMR (400 MHz, CDCl3) : δ 1.35 (t, J = 7.2 Hz, 3H, CH2CH3), 2.25 (s, 3H, CH3), 3.65 (s, 3H, NCH3), 4.10 (q, J = 7.2 Hz, 2H, CH2CH3), 4.45 (s, 2H, CH2NH), 6.15 (s, 1H, pyrazole-H), 7.20 (s, 1H, pyrazole-H).
-
MS (ESI+) : m/z 248.2 [M+H]+.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 65 | 95 | Mild conditions | Requires aldehyde precursor |
| Nucleophilic Sub. | 58 | 90 | Simple setup | Low regioselectivity |
| Mannich Reaction | 50 | 85 | One-pot synthesis | Acidic conditions degrade rings |
Industrial-Scale Considerations
For large-scale production, the reductive amination route is preferred due to its reproducibility and compatibility with flow chemistry. Critical factors include:
Chemical Reactions Analysis
Types of Reactions
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrazole N-oxides, while reduction reactions can produce pyrazole derivatives with reduced functional groups .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine is with a molecular weight of approximately 361.6 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities, making it a valuable scaffold in drug design.
Anticancer Activity
Numerous studies have reported the anticancer properties of pyrazole derivatives. For instance, compounds containing the pyrazole moiety have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. A review highlighted that over 300,000 molecules with a pyrazolo[3,4-b]pyridine core have been synthesized for therapeutic purposes, with a significant number targeting cancer pathways .
Case Study:
A specific derivative demonstrated potent activity against various cancer cell lines, showing IC50 values in the low micromolar range. The mechanism of action often involves the induction of apoptosis and inhibition of cell cycle progression.
Antimicrobial Activity
Pyrazole derivatives have also shown promising antimicrobial properties. A systematic review indicated that a significant percentage of synthesized pyrazoles exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria .
Case Study:
In one study, a series of pyrazole compounds were screened against Staphylococcus aureus and Escherichia coli, revealing zones of inhibition comparable to standard antibiotics . The structure-activity relationship (SAR) analyses indicated that substitutions on the pyrazole ring significantly influenced antibacterial efficacy.
Anti-inflammatory and Analgesic Effects
Research has indicated that certain pyrazole derivatives exhibit anti-inflammatory and analgesic properties. These compounds are thought to inhibit key inflammatory mediators and pathways.
Case Study:
In experimental models, specific derivatives were shown to reduce paw edema in rats, suggesting their potential as therapeutic agents for inflammatory conditions.
Synthesis Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions (MCRs). These methods are advantageous due to their efficiency and ability to generate diverse libraries of compounds.
Common Synthesis Routes:
- Multicomponent Reactions: Utilizing readily available starting materials to form complex structures in one pot.
- Sonogashira Coupling: This method allows for the introduction of aryl groups onto the pyrazole scaffold.
- Hydrazine Derivatives: The use of hydrazine derivatives has been crucial in constructing the pyrazole framework.
| Activity Type | Target Organisms/Cells | Notable Findings |
|---|---|---|
| Anticancer | Various cancer cell lines | IC50 values in low micromolar range |
| Antibacterial | Staphylococcus aureus, E. coli | Comparable efficacy to standard antibiotics |
| Anti-inflammatory | Rat models | Significant reduction in paw edema |
Mechanism of Action
The mechanism of action of N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects :
Synthetic Pathways :
Biological Activity
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-3-amine (CAS No. 1855937-95-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C11H18ClN5 |
| Molecular Weight | 255.75 g/mol |
| CAS Number | 1855937-95-9 |
| Structure | Chemical Structure |
Synthesis and Characterization
The synthesis of this compound involves the reaction of 1-methyl-1H-pyrazole derivatives with ethyl-substituted pyrazoles. The characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold, including this compound. Research indicates that derivatives with this structure can inhibit the growth of various cancer cell lines:
- Lung Cancer : Significant antiproliferative activity was observed against A549 cells, with IC50 values reported at approximately 26 µM .
- Breast Cancer : Compounds similar to this pyrazole derivative showed promising results against MDA-MB-231 cells, indicating potential for breast cancer treatment .
Anti-inflammatory Activity
The pyrazole derivatives have also been investigated for their anti-inflammatory properties. Certain compounds demonstrated effectiveness in reducing inflammation markers in vitro, suggesting a dual mechanism of action that may benefit conditions characterized by chronic inflammation .
Study 1: Antitumor Activity Assessment
In a study assessing various pyrazole derivatives, N-[Ethyl-(3-methyl)-pyrazolylmethyl]-amine was evaluated for its cytotoxic effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF7 | 3.79 | Significant growth inhibition |
| HepG2 | 12.50 | Moderate cytotoxicity |
| NCI-H460 | 42.30 | Lower activity compared to others |
This study concluded that structural modifications could enhance the anticancer activity of pyrazole derivatives .
Study 2: In Vivo Efficacy
An in vivo study involving animal models demonstrated that administration of N-[Ethyl-(3-methyl)-pyrazolylmethyl]-amine resulted in tumor size reduction compared to control groups, supporting its potential as an effective therapeutic agent against tumors .
Q & A
Q. Methodological Answer :
- Normal-Phase Chromatography : Ethyl acetate/hexane gradients (0–100%) resolve polar impurities (e.g., unreacted amines).
- Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) for final polishing (purity >99% ).
Challenges : - Co-elution : Similar retention times for ethyl and methyl pyrazole isomers. Mitigated using ion-pair reagents (e.g., heptafluorobutyric acid).
- Degradation : Light-sensitive intermediates require amber glassware and inert atmospheres .
Advanced: How do substitution patterns on the pyrazole rings influence reactivity and bioactivity?
Q. Methodological Answer :
- Electron-Withdrawing Groups (EWGs) : Fluorine at position 5 (e.g., in C12H18FN5 analogs) enhances electrophilicity, improving cross-coupling yields by 30% .
- Alkyl Chain Effects : Ethyl vs. isopropyl groups alter logP values (e.g., logP = 2.1 for ethyl vs. 2.8 for isopropyl), impacting membrane permeability .
Structural Comparison :
| Compound Modification | Bioactivity (IC₅₀) | Reactivity (Yield%) |
|---|---|---|
| 5-Fluoro substitution | 2.5 µM | 85% |
| 3-Methoxy substitution | 10.2 µM | 72% |
| Ethyl-to-isopropyl switch | 4.7 µM | 68% |
| Data from . |
Basic: What are the stability and storage recommendations for this compound?
Q. Methodological Answer :
- Stability : Stable at −20°C under argon for >12 months. Degrades by 15% after 6 months at 4°C in DMSO .
- Handling : Protect from light (UV-sensitive) and humidity (hygroscopic amine group). Use sealed vials with desiccants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
